3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15365926
Molecular Formula: C23H19N3O4
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O4 |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H19N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3 |
| Standard InChI Key | BXILIKRMICHVIN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Overview of Key Findings
The compound 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione represents a structurally modified quinazoline-2,4-dione derivative designed to optimize pharmacological properties through strategic substitutions at the N1 and N3 positions of the heterocyclic core. While direct studies on this specific derivative remain limited, its structural analogs and synthetic pathways provide critical insights into its potential antibacterial, antiviral, and enzyme-inhibitory activities. This report synthesizes findings from peer-reviewed research on quinazoline-2,4-dione derivatives to contextualize the compound’s molecular characteristics, synthetic feasibility, and biological relevance.
Structural Characteristics and Molecular Design
Core Quinazoline-2,4-Dione Scaffold
The quinazoline-2,4(1H,3H)-dione scaffold consists of a bicyclic aromatic system with two ketone groups at positions 2 and 4. This structure confers rigidity and planar geometry, enabling interactions with biological targets such as bacterial gyrase, topoisomerase IV, and viral polymerases . The presence of hydrogen-bond acceptors (ketone oxygen atoms) and donors (NH groups) facilitates binding to enzyme active sites, a feature exploited in fluoroquinolone antibiotics and antiviral agents .
Substituent Effects at N1 and N3 Positions
The compound’s 3-(4-ethylphenyl) group at N3 and 1-(3-nitrobenzyl) group at N1 introduce steric and electronic modifications critical for target selectivity and potency:
-
N3 Substituent (4-ethylphenyl): Alkylaryl groups enhance lipophilicity, improving membrane permeability and pharmacokinetic properties. The ethyl group’s electron-donating effects may stabilize charge-transfer interactions with bacterial DNA-enzyme complexes .
-
N1 Substituent (3-nitrobenzyl): The nitro group (–NO2) introduces strong electron-withdrawing effects, polarizing the benzyl moiety and potentially enhancing interactions with catalytic residues in viral polymerases or bacterial topoisomerases .
Synthetic Pathways and Optimization Strategies
General Synthesis of Quinazoline-2,4-Dione Derivatives
The synthesis typically begins with anthranilic acid or commercially available quinazoline-2,4(1H,3H)-dione (1). Key steps include:
-
N-Alkylation: Reacting 1 with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K2CO3) yields diethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (2) .
-
Hydrazinolysis: Refluxing 2 with hydrazine hydrate produces dihydrazide intermediate 3, a versatile precursor for cyclization reactions .
-
Cyclization and Functionalization: Treating 3 with carbon disulfide (CS2) or aryl aldehydes generates thiadiazole, oxadiazole, or arylidene derivatives .
Synthesis of 3-(4-Ethylphenyl)-1-(3-Nitrobenzyl)quinazoline-2,4(1H,3H)-Dione
While no explicit protocol exists for this compound, analogous routes suggest the following steps:
-
N1 Alkylation: Reacting quinazoline-2,4(1H,3H)-dione with 3-nitrobenzyl bromide in DMF/K2CO3 to install the 3-nitrobenzyl group.
-
N3 Arylation: Introducing the 4-ethylphenyl group via Ullmann coupling or nucleophilic aromatic substitution using a palladium catalyst .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yield the pure product .
Biological Activity and Structure-Activity Relationships (SAR)
Antiviral Activity
N1-substituted 3-hydroxyquinazoline-2,4-diones demonstrated anti-HCV activity (EC50 = 6.4–13.3 µM) . The nitro group’s electron-withdrawing effects may stabilize interactions with HCV NS5B polymerase’s Mg²⁺-binding site, analogous to ribavirin’s mechanism .
Cytotoxicity and Therapeutic Index
Preliminary data on analogs suggest moderate cytotoxicity (CC50 = 20–50 µM), yielding therapeutic indices (TI) of 1.7–2.3 . The nitro group’s potential genotoxicity warrants further investigation.
Comparative Analysis of Analogous Derivatives
Table 1 summarizes key analogs and their biological profiles:
Future Directions and Challenges
Optimization of Pharmacokinetics
-
Solubility Enhancement: Incorporating polar groups (e.g., hydroxyl, amine) without compromising activity.
-
Metabolic Stability: Addressing potential nitro group reduction via prodrug strategies or fluorinated analogs .
Target Validation and Mechanistic Studies
-
Enzyme Assays: Direct testing against DNA gyrase, topoisomerase IV, and viral polymerases.
-
Resistance Profiling: Evaluating cross-resistance with fluoroquinolones and nucleoside analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume